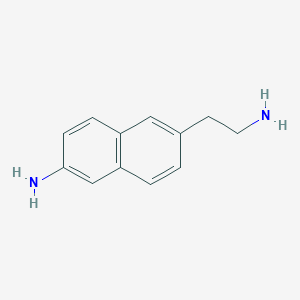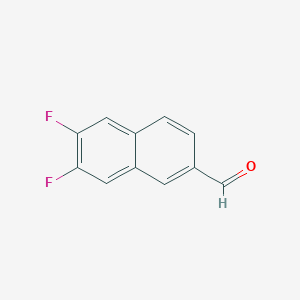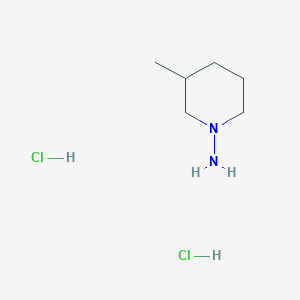
Methyl ethyl((trimethylsilyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ethyl((trimethylsilyl)methyl)carbamate is an organic compound that features a carbamate functional group bonded to a methyl, ethyl, and trimethylsilyl group. The presence of the trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethyl((trimethylsilyl)methyl)carbamate typically involves the reaction of methyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ethyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base in the synthesis.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
Amines: Formed through hydrolysis.
Substituted Carbamates: Formed through substitution reactions.
Applications De Recherche Scientifique
Methyl ethyl((trimethylsilyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl ethyl((trimethylsilyl)methyl)carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets or participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Trimethylsilyl carbamate
Uniqueness
Methyl ethyl((trimethylsilyl)methyl)carbamate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other carbamates. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring controlled reactivity .
Propriétés
Formule moléculaire |
C8H19NO2Si |
|---|---|
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
methyl N-ethyl-N-(trimethylsilylmethyl)carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-6-9(8(10)11-2)7-12(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
TWOSZVKDNABEDB-UHFFFAOYSA-N |
SMILES canonique |
CCN(C[Si](C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


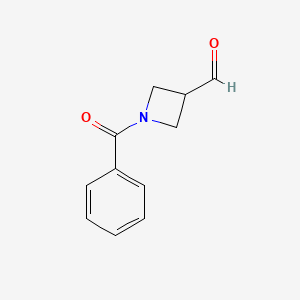
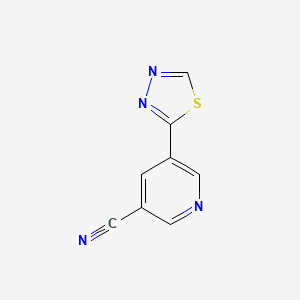
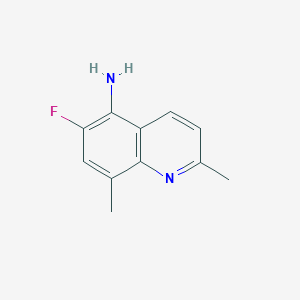
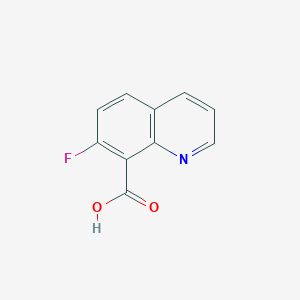
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
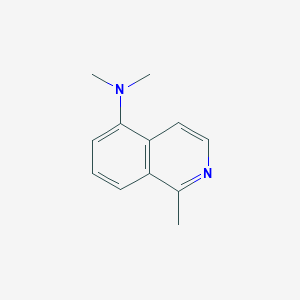
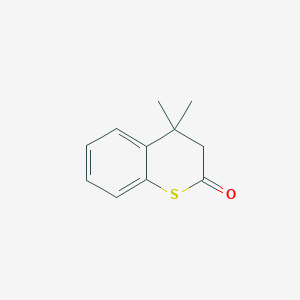
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
